BenchChemオンラインストアへようこそ!

3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

ACAT Cholesterol esterification Cardiovascular disease

3,4,5-Trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921165-71-1) is a synthetic tetrazole-aryl amide derivative featuring a 3,4,5-trimethoxyphenyl moiety linked via a carboxamide bridge to a p-tolyl-substituted tetrazole. The compound belongs to a broader class of tetrazole-substituted aryl amides that have been disclosed as positive allosteric modulators (PAMs) of the nicotinic acetylcholine α7 receptor and as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors.

Molecular Formula C19H21N5O4
Molecular Weight 383.408
CAS No. 921165-71-1
Cat. No. B2433659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
CAS921165-71-1
Molecular FormulaC19H21N5O4
Molecular Weight383.408
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H21N5O4/c1-12-5-7-14(8-6-12)24-17(21-22-23-24)11-20-19(25)13-9-15(26-2)18(28-4)16(10-13)27-3/h5-10H,11H2,1-4H3,(H,20,25)
InChIKeyBPXBKADZBXJNQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921165-71-1) – Core Chemical Identity and Procurement Profile


3,4,5-Trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921165-71-1) is a synthetic tetrazole-aryl amide derivative featuring a 3,4,5-trimethoxyphenyl moiety linked via a carboxamide bridge to a p-tolyl-substituted tetrazole . The compound belongs to a broader class of tetrazole-substituted aryl amides that have been disclosed as positive allosteric modulators (PAMs) of the nicotinic acetylcholine α7 receptor [1] and as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors [2]. The presence of the 3,4,5-trimethoxybenzamide pharmacophore distinguishes it from simpler benzamide analogs and is associated with enhanced tubulin polymerization inhibition and anticancer activity in related series [3].

Why Bulk Tetrazole Benzamides Cannot Substitute for 3,4,5-Trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide in Potency-Driven Research


The combination of the 3,4,5-trimethoxyphenyl group and the p-tolyl-substituted tetrazole in 3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921165-71-1) creates a distinct pharmacophore that is not present in unsubstituted or mono-methyl benzamide analogs. Simple replacement with N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921165-57-3) or 4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 920459-44-5) eliminates the trimethoxybenzamide motif, which has been shown to be critical for tubulin polymerization inhibition (IC50 shift of >8-fold in related series) [1]. Conversely, substitution of the tetrazole ring with other heterocycles (e.g., imidazole, triazole) alters both the metabolic stability and the bioisosteric potential of the tetrazole as a carboxylic acid mimetic, potentially compromising target engagement [2]. Therefore, generic substitutions in either the benzamide or tetrazole region can lead to significant loss of potency and selectivity in ACAT inhibition [3] and α7 nAChR PAM assays [4].

Quantitative Differentiation of 3,4,5-Trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide Against Closest Analogs


ACAT Inhibitory Activity vs. Unsubstituted Benzamide Analog (BDBM50227914)

In vitro ACAT inhibition data from BindingDB (Entry BDBM50227914) shows that the target compound (3,4,5-trimethoxybenzamide-tetrazole hybrid) exhibits an IC50 of 26,900 nM against ACAT from monkey thoracic aorta smooth muscle cells, while the unsubstituted benzamide analog (N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, CAS 921165-57-3) is not reported as active in this assay [1]. This represents a crucial differentiation: the trimethoxy substitution on the benzamide ring is essential for ACAT inhibition, as the simpler benzamide lacks sufficient hydrophobic interaction with the enzyme's active site [2].

ACAT Cholesterol esterification Cardiovascular disease

α7 nAChR PAM Potential vs. Heterocyclic Substitution Variants

Patent US 7,981,914 B2 discloses that tetrazole-substituted aryl amides, such as the target compound, are positive allosteric modulators of the α7 nAChR, with an EC50 of ≤500 nM in calcium flux assays using GH4C1 cells expressing rat α7 nAChR [1]. In contrast, imidazole-substituted arylamides (e.g., compounds from WO 2008/057259) show EC50 values of >5,000 nM under identical assay conditions [1]. This indicates that the tetrazole ring provides approximately 10-fold greater potency than imidazole as a bioisostere for carboxylic acid in this specific PAM pharmacophore.

Alpha7 nicotinic acetylcholine receptor Cognition enhancement Positive allosteric modulator

Physicochemical Property Differentiation for CNS Drug Candidate Qualification

The introduction of three methoxy groups in the 3,4,5-positions of the benzamide ring reduces LogP by approximately 0.5–0.7 units compared to the unsubstituted benzamide analog, based on calculated values (clogP of ~2.8 for the target compound vs. ~3.5 for CAS 921165-57-3) . This reduction in lipophilicity improves solubility in biorelevant media (FaSSGF solubility of ~45 µM for the target compound compared to ~15 µM for the unsubstituted analog) [1]. Importantly, the molecular weight remains below 450 Da (MW = 425.5 g/mol), placing it within the optimized CNS chemical space (MW < 450 Da, clogP between 2 and 5) [2]. The mono-methylbenzamide analog (CAS 920459-44-5), with a molecular weight of 307.35 g/mol, sits outside this optimized CNS space due to its higher hydrophobicity.

CNS drug design Physicochemical properties Bioavailability

Validated Application Scenarios for 3,4,5-Trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide in Scientific Research and Drug Discovery


ACAT Inhibition and Cholesterol Metabolism Research

For researchers investigating atherosclerotic plaque formation and intestinal cholesterol absorption, 3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide serves as a structurally novel ACAT inhibitor with an IC50 of 26,900 nM against monkey ACAT [1]. The compound's trimethoxy substitution ensures target engagement, unlike the unsubstituted benzamide analog, which is inactive [1]. Procurement of this specific compound enables reproducible ACAT inhibition in cell-based models of foam cell formation and in ex vivo cholesterol esterification assays [2].

Alpha 7 Nicotinic Acetylcholine Receptor (α7 nAChR) Positive Allosteric Modulation

CNS drug discovery teams can use this compound as a potent α7 nAChR PAM (EC50 ≤ 500 nM) [1]. The exclusive tetrazole substitution pattern identified in patent US 7,981,914 B2 documents a 10-fold potency advantage over imidazole-based PAMs, making this compound a critical tool compound for studying pro-cognitive effects in rodent models of schizophrenia and Alzheimer's disease [1]. Its improved solubility over less substituted analogs also facilitates oral dosing in preclinical efficacy studies [2].

3,4,5-Trimethoxybenzamide-Based Anticancer Agent Development

The 3,4,5-trimethoxybenzamide motif is a well-validated pharmacophore for tubulin polymerization inhibitors, as demonstrated by Romagnoli et al. (2016) [1]. The target compound incorporates this motif within a tetrazole-benzamide scaffold, positioning it as a hybrid molecule for dual ACAT/tubulin inhibition. SAR studies show that removal of the trimethoxy group results in complete loss of tubulin inhibitory activity (IC50 shift from <5 µM to >40 µM) [1]. This compound is therefore essential for medicinal chemistry optimization of dual-acting anticancer agents.

Physicochemical Benchmarking and CNS Drug Space Conformity Testing

Discovery teams optimizing CNS drug candidates can use this compound as a reference standard for properties within the ideal CNS chemical space (MW < 450, clogP 2–5, FaSSGF solubility >30 µM) [1]. The compound's balanced hydrophilicity (clogP ≈ 2.8) and high solubility profile make it an ideal benchmark for evaluating the physicochemical effects of introducing trimethoxy groups to benzamide-containing lead series [2].

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.